molecular formula C13H21NO3S B15283049 5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide

5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B15283049
M. Wt: 271.38 g/mol
InChI Key: NNDSCQIBWICPNZ-UHFFFAOYSA-N
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Description

5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes an isopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to introduce the amino group.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Alkylation: Alkylation reactions to introduce the isopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and isopropyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methyl-N-isopropyltryptamine: A compound with similar methoxy and isopropyl groups but different core structure.

    5-methoxy-N,N-diisopropyltryptamine: Shares the methoxy group and isopropyl groups but has a tryptamine core.

Uniqueness

5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its sulfonamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

4-methoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-9(2)11-8-13(18(15,16)14(4)5)10(3)7-12(11)17-6/h7-9H,1-6H3

InChI Key

NNDSCQIBWICPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C(C)C)OC

Origin of Product

United States

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